2-[2-[2-(2,6-Dichloro-4-methylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid
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Overview
Description
2-[2-[2-(2,6-Dichloro-4-methylphenoxy)ethoxy]ethylamino]ethanol; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including phenoxy, ethoxy, and amino groups, which contribute to its diverse reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(2,6-Dichloro-4-methylphenoxy)ethoxy]ethylamino]ethanol typically involves a multi-step process. The initial step often includes the reaction of 2,6-dichloro-4-methylphenol with ethylene oxide to form 2-(2,6-dichloro-4-methylphenoxy)ethanol. This intermediate is then reacted with another equivalent of ethylene oxide to yield 2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethanol. The final step involves the reaction of this intermediate with ethylenediamine to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial in industrial settings to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(2,6-Dichloro-4-methylphenoxy)ethoxy]ethylamino]ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The presence of chloro groups makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[2-[2-(2,6-Dichloro-4-methylphenoxy)ethoxy]ethylamino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-[2-(2,6-Dichloro-4-methylphenoxy)ethoxy]ethylamino]ethanol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to changes in biochemical pathways, influencing cellular processes such as metabolism, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[2-(2,6-Dichlorophenoxy)ethoxy]ethylamino]ethanol
- 2-[2-[2-(4-Methylphenoxy)ethoxy]ethylamino]ethanol
- 2-[2-[2-(2,6-Dichloro-4-methylphenoxy)ethoxy]ethylamino]propane
Uniqueness
What sets 2-[2-[2-(2,6-Dichloro-4-methylphenoxy)ethoxy]ethylamino]ethanol apart from similar compounds is the specific arrangement of its functional groups, which imparts unique reactivity and potential applications. The presence of both chloro and methyl groups on the phenoxy ring, combined with the ethoxy and amino groups, provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
2-[2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2NO3.C2H2O4/c1-10-8-11(14)13(12(15)9-10)19-7-6-18-5-3-16-2-4-17;3-1(4)2(5)6/h8-9,16-17H,2-7H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLAODSRPIAOLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCOCCNCCO)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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